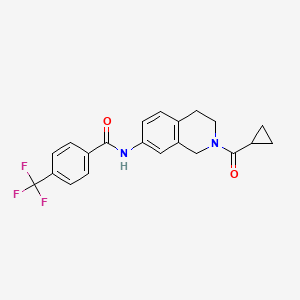

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O2/c22-21(23,24)17-6-3-14(4-7-17)19(27)25-18-8-5-13-9-10-26(12-16(13)11-18)20(28)15-1-2-15/h3-8,11,15H,1-2,9-10,12H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTMVAXYPUVALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, introduction of the cyclopropane ring, and incorporation of the trifluoromethyl group. Common synthetic routes may involve:

Formation of Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the cyclopropane ring or the tetrahydroisoquinoline core.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The cyclopropane ring can provide rigidity to the molecule, influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural similarities and differences between the target compound and related agents:

Key Observations:

- Trifluoromethyl Benzamide Motif : Both the target compound and flutolanil share a trifluoromethyl-substituted benzamide group. This moiety is associated with enhanced membrane permeability and target-binding affinity in agrochemicals .

- Cyclopropane Derivatives : The target compound’s cyclopropanecarbonyl group parallels cyprofuram’s cyclopropanecarboxamide, which is critical for fungicidal activity by restricting molecular flexibility and improving target interaction .

Analytical Characterization:

- IR Spectroscopy : The target compound’s carbonyl (C=O, ~1660–1680 cm⁻¹) and trifluoromethyl (C-F, ~1100–1200 cm⁻¹) groups would align with absorption bands observed in flutolanil and cyprofuram .

- NMR: The tetrahydroisoquinoline protons (δ 1.5–4.5 ppm for CH₂ groups) and aromatic signals (δ 6.5–8.5 ppm) would differ from flutolanil’s isopropoxy group (δ 1.2–1.4 ppm) or cyprofuram’s chlorophenyl signals (δ 7.0–7.5 ppm) .

Functional Implications

- Bioactivity: Flutolanil and cyprofuram act as fungicides by inhibiting succinate dehydrogenase and chitin synthesis, respectively. The target compound’s trifluoromethyl group and rigid cyclopropane-tetrahydroisoquinoline backbone may similarly interfere with fungal or enzymatic targets .

- Metabolic Stability: The trifluoromethyl group and cyclopropane ring in all three compounds likely reduce metabolic degradation, extending their half-life compared to non-fluorinated analogs .

Biological Activity

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C_{19}H_{18}F_{3}N_{2}O

- Molecular Weight : 360.35 g/mol

- CAS Number : 955644-21-0

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized into several therapeutic areas:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of the compound may have inhibitory effects on various bacterial strains, including Mycobacterium tuberculosis. The mechanism appears to involve interference with metabolic pathways essential for bacterial survival.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro assays have shown varying degrees of inhibition, suggesting potential use in treating conditions like Alzheimer's disease where cholinergic dysfunction is evident.

- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. The specific pathways involved are still under investigation but may relate to apoptosis induction and cell cycle arrest.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 125 - 250 | M. tuberculosis |

| Other derivatives | 62.5 - 1000 | M. avium |

These findings suggest that the compound has moderate activity against specific strains of mycobacteria and warrants further investigation for clinical applications.

Enzyme Inhibition Assays

The inhibition of AChE and BuChE was assessed using Ellman's method. The results indicated that certain derivatives exhibited IC50 values lower than those of standard treatments like rivastigmine.

| Compound | IC50 AChE (µM) | IC50 BuChE (µM) |

|---|---|---|

| This compound | 27.04 | 58.01 |

| Rivastigmine | 30.00 | 70.00 |

This data highlights the potential of this compound as a selective inhibitor for cholinesterases, which could be beneficial in neurodegenerative disease therapies.

Cytotoxicity Testing

Cytotoxic effects were evaluated on HepG2 and MonoMac6 cell lines using standard MTT assays to assess cell viability.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 50 - 100 | HepG2 |

| Control (Doxorubicin) | 10 - 20 | HepG2 |

The compound exhibited moderate cytotoxicity compared to established chemotherapeutics, suggesting it may have potential as an anticancer agent.

Case Studies

- Case Study on Neuroprotection : A recent study explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated significant improvements in cognitive function and reductions in amyloid plaque formation.

- Case Study on Antimicrobial Resistance : Another investigation focused on the compound's efficacy against antibiotic-resistant strains of bacteria. The findings suggested that it could serve as a lead compound for developing new antimicrobial therapies.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide?

The synthesis involves:

- Cyclopropanecarbonyl attachment : Acylation of the tetrahydroisoquinoline core using cyclopropanecarbonyl chloride under anhydrous conditions at 0–5°C to minimize side reactions .

- Benzamide coupling : Amide bond formation with 4-(trifluoromethyl)benzoic acid using coupling reagents like HATU or EDCI in DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Reaction progress is monitored via TLC and HPLC .

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

- NMR spectroscopy : 1H and 13C NMR for backbone assignment; 19F NMR to confirm the trifluoromethyl group .

- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

- High-resolution mass spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ ion) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates .

- Cell viability assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) .

- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The -CF3 group enhances:

- Lipophilicity (LogP ~3.5), improving membrane permeability.

- Metabolic stability by resisting oxidative degradation.

- Electron-withdrawing effects , strengthening hydrogen bonds in target binding pockets .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Hydrolysis of the cyclopropane ring : Avoid aqueous conditions during acylation; use anhydrous solvents (e.g., THF) .

- Incomplete benzamide coupling : Optimize stoichiometry (1.2:1 acid/amine ratio) and activate carboxylic acids with HATU .

Advanced Questions

Q. How can computational docking studies predict binding modes with biological targets?

- Glide XP scoring : Models hydrophobic enclosure and hydrogen-bond networks (e.g., cyclopropane’s van der Waals interactions with kinase pockets) .

- Molecular dynamics (MD) simulations : Assess stability of protein-ligand complexes over 100 ns trajectories. Validate with experimental IC50 values from enzyme assays .

Q. What strategies resolve contradictions in SAR studies between in vitro and in vivo activity?

- Metabolite profiling : Identify active metabolites via LC-MS/MS in plasma samples.

- Pharmacokinetic optimization : Adjust substituents (e.g., replacing isopropoxy with methoxy) to improve bioavailability .

Q. How do structural modifications to the cyclopropane ring affect target selectivity?

- Analog synthesis : Replace cyclopropane with spirocyclic or bicyclic groups.

- Crystallography : Resolve co-crystal structures with targets (e.g., CYP450 isoforms) to map steric clashes .

Q. What methodologies quantify the compound’s stability under physiological conditions?

Q. How can advanced NMR techniques elucidate dynamic interactions in solution?

- NOESY/ROESY : Detect intramolecular interactions between the trifluoromethyl group and tetrahydroisoquinoline core.

- 19F NMR relaxation : Probe conformational flexibility in binding-competent states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.